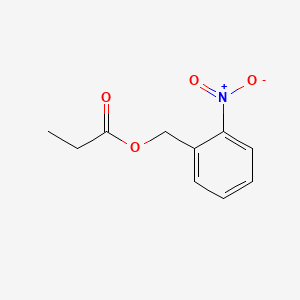
o-Nitrobenzyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Nitrobenzyl propionate: is an organic compound that belongs to the class of nitrobenzyl esters. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the ortho position and a propionate ester group (-COOCH2CH3) attached to the benzyl carbon. This compound is known for its photolabile properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-nitrobenzyl propionate typically involves the esterification of o-nitrobenzyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: o-Nitrobenzyl propionate can undergo oxidation reactions, leading to the formation of o-nitrobenzaldehyde and other oxidized products.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl position in this compound is susceptible to nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed:
Oxidation: o-Nitrobenzaldehyde.
Reduction: o-Aminobenzyl propionate.
Substitution: Various substituted benzyl propionates depending on the nucleophile used.
科学研究应用
Chemistry: o-Nitrobenzyl propionate is widely used as a photolabile protecting group in organic synthesis. It allows for the temporary protection of functional groups, which can be removed upon exposure to ultraviolet light, facilitating the synthesis of complex molecules.
Biology: In biological research, this compound is employed in the study of dynamic biological processes. It serves as a photoremovable protecting group for biomolecules, enabling precise spatiotemporal control over the release of active compounds in cellular studies.
Medicine: The compound is used in the development of photoresponsive drug delivery systems. By incorporating this compound into drug carriers, the release of therapeutic agents can be controlled using light, enhancing the efficacy and reducing side effects.
Industry: this compound finds applications in the production of photodegradable polymers and coatings. These materials can be used in various industries, including electronics and packaging, where controlled degradation is desirable.
作用机制
The mechanism of action of o-nitrobenzyl propionate involves the photolysis of the nitrobenzyl group upon exposure to ultraviolet light. This process leads to the cleavage of the ester bond, releasing the propionic acid and forming a nitrosobenzyl intermediate. The nitrosobenzyl intermediate can further undergo tautomerization to form a stable product. The molecular targets and pathways involved in this process are primarily related to the photochemical properties of the nitrobenzyl group.
相似化合物的比较
o-Nitrobenzyl alcohol: Similar in structure but lacks the ester group.
o-Nitrobenzyl acetate: Contains an acetate ester group instead of a propionate ester group.
o-Nitrobenzyl chloride: Contains a chloride group instead of an ester group.
Uniqueness: o-Nitrobenzyl propionate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The propionate ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis, biology, and industry. Additionally, the photolabile nature of the nitrobenzyl group allows for precise control over chemical reactions and processes, distinguishing it from other similar compounds.
属性
CAS 编号 |
132663-51-5 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
(2-nitrophenyl)methyl propanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 |
InChI 键 |
XNZCXBDQNBUKST-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


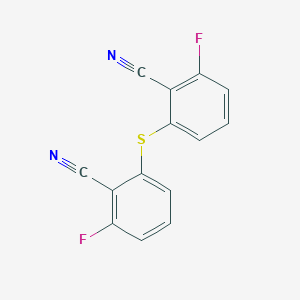

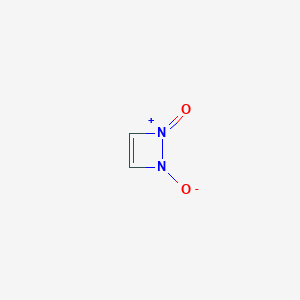
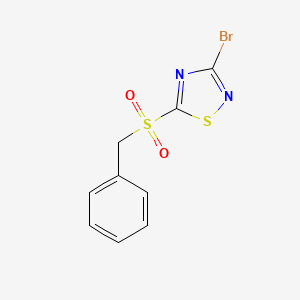

![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)

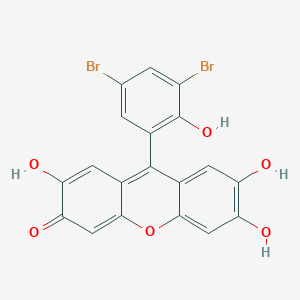
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

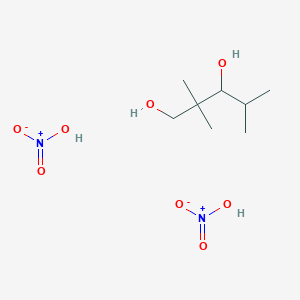
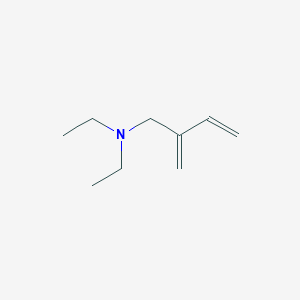
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)

